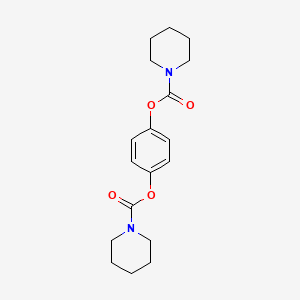

4-Piperidylcarbonyloxyphenyl piperidinecarboxylate

Vue d'ensemble

Description

Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their synthetic versatility .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. They are used in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Physical And Chemical Properties Analysis

Ethyl 4-Piperidinecarboxylate, a related compound, is a liquid at 20°C with a molecular weight of 157.21 and a chemical formula of C8H15NO2 .Applications De Recherche Scientifique

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 4-Piperidylcarbonyloxyphenyl piperidinecarboxylate have been explored for various therapeutic potentials:

Gastric Antisecretory Agents : Compounds with piperidine elements have been studied for their potential as gastric antisecretory agents. For example, modifications of piperidine derivatives led to the discovery of compounds without anticholinergic activity, suggesting their utility in peptic ulcer disease treatment (M. Scott et al., 1983) here.

Antioxidant and Anticholinesterase Activities : The synthesis of sulfonyl hydrazone compounds containing piperidine rings showed notable antioxidant capacity and anticholinesterase activity, highlighting the therapeutic potential of these structures in managing oxidative stress and neurodegenerative diseases (Nurcan Karaman et al., 2016) here.

Chemical Synthesis and Characterization

- Catalysis and Synthesis : Research on piperidine-4-carboxylic acid derivatives demonstrated their use in catalytic processes and organic synthesis, such as the preparation of Fe3O4-SA-PPCA nanoparticles for the synthesis of heterocyclic compounds, showcasing the versatility of these structures in facilitating chemical transformations (A. Ghorbani-Choghamarani & G. Azadi, 2015) here.

Biological Evaluation

- Antibacterial Activity : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, related to piperidine structures, have been synthesized and screened for their antibacterial potential, indicating that these compounds can serve as moderate inhibitors against various bacterial strains (Kashif Iqbal et al., 2017) here.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(19-11-3-1-4-12-19)23-15-7-9-16(10-8-15)24-18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKPOYLGGDPLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331438 | |

| Record name | [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

526190-52-3 | |

| Record name | [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2645151.png)

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)